molecular formula C10H12BrN B064171 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 172078-42-1

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Cat. No.: B064171
CAS No.: 172078-42-1
M. Wt: 226.11 g/mol
InChI Key: VVSDIQMJQAYMGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a privileged synthetic intermediate of significant value in medicinal chemistry and drug discovery research. This compound features a benzannulated seven-membered azepine ring, a core scaffold present in numerous biologically active molecules. The bromine atom at the 9-position serves as a highly versatile handle for further functionalization via modern cross-coupling methodologies, such as Suzuki, Negishi, and Buchwald-Hartwig reactions, enabling the rapid exploration of structure-activity relationships (SAR). Researchers primarily utilize this building block in the synthesis of complex molecules targeting central nervous system (CNS) disorders, as the tetrahydrobenzo[b]azepine structure is a key motif in ligands for dopamine, serotonin, and other neuroreceptors. Its constrained geometry and potential for substitution make it an ideal candidate for developing novel modulators of G-protein-coupled receptors (GPCRs) and kinases. This reagent provides a critical entry point for the design and construction of compound libraries aimed at treating conditions like schizophrenia, Parkinson's disease, and depression, offering researchers a reliable and high-quality starting material to accelerate their innovative synthetic campaigns.

Properties

IUPAC Name

9-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-6-3-5-8-4-1-2-7-12-10(8)9/h3,5-6,12H,1-2,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSDIQMJQAYMGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585708
Record name 9-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172078-42-1
Record name 9-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Radical Bromination with N-Bromosuccinimide (NBS)

NBS is the preferred brominating agent due to its controlled reactivity and reduced risk of over-bromination. The reaction is typically conducted in anhydrous dichloromethane (DCM) or carbon tetrachloride (CCl₄) under inert atmosphere (argon or nitrogen) to prevent side reactions. A catalytic amount of azobisisobutyronitrile (AIBN) initiates radical formation, facilitating regioselective bromination at the 9-position.

Representative Procedure :

  • Dissolve 2,3,4,5-tetrahydro-1H-benzo[b]azepine (10 mmol) in DCM (50 mL).

  • Add NBS (11 mmol) and AIBN (0.5 mmol).

  • Reflux at 40°C for 12 hours under argon.

  • Quench with aqueous sodium thiosulfate, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate).

Yield : 65–72%.

Molecular Bromine (Br₂) in Controlled Conditions

While less common due to handling hazards, molecular bromine offers a cost-effective alternative. The reaction requires strict temperature control (0–5°C) to avoid polybromination. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), enhances electrophilic substitution.

Reaction Conditions :

  • Solvent: CCl₄ or DCM

  • Temperature: 0°C → gradual warming to 25°C

  • Bromine stoichiometry: 1.1 equivalents

  • Catalyst: FeBr₃ (5 mol%)

Yield : 58–63%.

Table 1: Bromination Agents and Outcomes

Brominating AgentSolventCatalystTemperature (°C)Yield (%)Purity (%)
NBSDCMAIBN407298
Br₂CCl₄FeBr₃0 → 256395

Multi-Step Synthesis from Halogenated Precursors

For laboratories lacking access to the parent azepine, multi-step routes from substituted precursors provide an alternative. These methods often incorporate protective groups to enhance regiocontrol.

Cyclization of Brominated intermediates

A reported strategy involves synthesizing the azepine ring from brominated benzaldehyde derivatives. For example, reductive amination of 9-bromo-1,2,3,4-tetrahydronaphthalen-1-amine with formaldehyde yields the seven-membered ring.

Key Steps :

  • Bromination : Introduce bromine at the 9-position of tetralin derivatives.

  • Oxidative cleavage : Convert to aldehyde using ozone or ruthenium catalysts.

  • Reductive amination : React with methylamine and sodium cyanoborohydride.

Yield : 45–50% over three steps.

tert-Butoxycarbonyl (Boc) Protection Strategies

Industrial-scale synthesis often employs Boc-protected intermediates to prevent side reactions during bromination. The tert-butyl group is introduced via reaction with di-tert-butyl dicarbonate, followed by deprotection using trifluoroacetic acid (TFA).

Advantages :

  • Improved solubility in organic solvents.

  • Reduced degradation during purification.

Optimization Strategies for Enhanced Efficiency

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) increase reaction rates but may reduce selectivity. Comparative studies show dichloromethane balances reactivity and regioselectivity. Lower temperatures (0–10°C) favor mono-bromination, while higher temperatures risk diastereomer formation.

Catalytic Asymmetric Bromination

Emerging methodologies use chiral catalysts to induce enantioselectivity. For instance, palladium complexes with bisphosphine ligands achieve up to 85% enantiomeric excess (ee) in model systems.

Challenges :

  • Catalyst cost and recyclability.

  • Limited substrate scope.

Purification and Characterization

Chromatographic Techniques

Column chromatography (silica gel, hexane/ethyl acetate gradient) remains the standard for isolating this compound. High-performance liquid chromatography (HPLC) with C18 columns resolves diastereomers, achieving >99% purity.

Table 2: Purification Methods Comparison

MethodPurity (%)Recovery (%)Time (h)
Column Chromatography98854–6
Recrystallization95708–12
HPLC99.5901–2

Spectroscopic Characterization

  • ¹H NMR : Aromatic protons at δ 7.2–7.4 ppm (doublet for H-8 and H-10), azepine CH₂ at δ 2.8–3.1 ppm.

  • Mass Spectrometry : [M+H]⁺ peak at m/z 226.11.

  • IR Spectroscopy : C-Br stretch at 550 cm⁻¹.

Industrial-Scale Production and Green Chemistry

Flow Chemistry Systems

Continuous flow reactors minimize solvent use and improve heat transfer. A pilot-scale setup with residence time <10 minutes achieves 68% yield, surpassing batch reactions.

Sustainable Bromination

Visible-light photocatalysis with NBS reduces energy consumption by 40%. Ruthenium-based photocatalysts (e.g., Ru(bpy)₃²⁺) enable reactions at ambient temperature.

Environmental Metrics :

  • E-factor: 2.3 (vs. 5.1 for traditional methods).

  • PMI (Process Mass Intensity): 8.7 kg/kg product.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the parent tetrahydrobenzoazepine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted tetrahydrobenzoazepines depending on the nucleophile used.

    Oxidation Reactions: Products are typically ketones or aldehydes.

    Reduction Reactions: The major product is 2,3,4,5-tetrahydro-1H-benzo[b]azepine.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

  • 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine substituent allows for enhanced reactivity in nucleophilic substitution reactions, facilitating the formation of diverse derivatives.

Biological Research

Biological Activity and Mechanism of Action

  • The compound exhibits various biological activities attributed to its interaction with specific molecular targets. The presence of the bromine atom enhances its ability to engage in halogen bonding, which can influence its binding affinity to enzymes and receptors.

Anticancer Properties

  • In vitro studies have shown that derivatives of this compound can significantly inhibit cancer cell proliferation. For example, certain modifications have demonstrated IC50 values in the low micromolar range against various cancer cell lines. A notable study indicated that these derivatives could induce apoptosis in A549 lung cancer cells through mechanisms involving PARP inhibition and caspase activation.

Enzyme Inhibition

  • The compound has been investigated for its potential as a PARP (Poly(ADP-ribose) polymerase) inhibitor. PARP plays a crucial role in DNA repair mechanisms; thus, inhibiting it is a promising strategy for cancer therapy. Table 1 summarizes the IC50 values of selected compounds related to PARP inhibition:
Compound NameIC50 (nM)Target
11b19.24 ± 1.63PARP-1
Rucaparib23.88 ± 2.90PARP-1

Neuropharmacological Effects

  • Preliminary studies suggest that related compounds may exhibit neuroprotective effects and influence neurotransmitter systems, although further detailed investigations are needed.

Medicinal Applications

Pharmacological Potential

  • Ongoing research is exploring the pharmacological potential of this compound in drug development. Its unique structure may lead to the identification of novel therapeutic agents targeting various diseases.

Case Studies

  • A recent study evaluated the anti-proliferative effects of tetrahydrobenzoazepine derivatives against A549 lung cancer cells, revealing that specific modifications enhanced their potency as PARP inhibitors while maintaining low toxicity levels.

Industrial Applications

Production of Specialty Chemicals

  • This compound is utilized in the production of specialty chemicals and materials due to its unique properties and reactivity profile. Its applications extend to various sectors including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. The azepine ring structure allows for interactions with various biological pathways, potentially modulating their activity.

Comparison with Similar Compounds

Structural Analogs: Positional Isomers and Halogen Variations

The position of the bromine substituent and heteroatom composition significantly influence physicochemical and biological properties.

Table 1: Key Structural Analogs
Compound Name CAS Number Molecular Formula Molecular Weight Substituent Position Heteroatom Key Properties/Activities References
9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine - C₁₀H₁₂BrN 226.11 9 N nNOS inhibition, neuropathic pain
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine HCl 1379350-71-6 C₁₀H₁₃BrClN 262.57 6 N Industrial-grade synthesis
9-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine 1369140-29-3 C₁₀H₁₁BrO 227.10 9 O Higher lipophilicity
7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2-one 219686-43-8 C₉H₉BrN₂O 257.09 7 N, O Diazepine scaffold with ketone
9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine 939759-18-9 C₁₀H₁₂FN 165.21 9 N (F) Enhanced metabolic stability
Key Observations:
  • Positional Isomerism : The 6-bromo analog (262.57 g/mol) differs in bromine placement, altering steric and electronic interactions compared to the 9-bromo derivative. This impacts binding affinity in enzymatic assays .
  • Heteroatom Substitution : Replacing nitrogen with oxygen (e.g., benzo[b]oxepine) increases lipophilicity but reduces hydrogen-bonding capacity, affecting solubility and target engagement .
  • Halogen Effects : Fluorine substitution (9-fluoro analog) enhances metabolic stability due to reduced oxidative metabolism, whereas bromine’s larger size may improve target selectivity .

Functionalized Derivatives and Pharmacological Profiles

Benzoxazepine and Diazepine Derivatives
  • 9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 1486219-77-5): Incorporates an oxygen atom in the azepine ring, altering ring strain and conformational flexibility. This derivative is explored for its synthetic tractability in medicinal chemistry .
  • 7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione : Features a diazepine core with two ketone groups, enabling hydrogen bonding with biological targets. This scaffold is studied for antimicrobial activity .
Chlorinated and Multi-Substituted Analogs
  • 7-Chloro-6-(2,2,2-trifluoroethylamino)-2,3,4,5-tetrahydro-1H-benzo[d]azepine: Demonstrates selective agonism for the 5-HT2c receptor, highlighting the role of chloro and amino substituents in modulating serotoninergic activity .

Biological Activity

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a brominated derivative of tetrahydrobenzoazepine, characterized by its unique bicyclic structure that includes a benzene ring fused to an azepine ring. The presence of the bromine atom significantly influences its chemical reactivity and biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H12BrN
  • Molecular Weight : 226.11 g/mol
  • CAS Number : 172078-42-1

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The bromine atom can engage in halogen bonding, enhancing the compound's binding affinity to various enzymes and receptors. This interaction can modulate biological pathways, potentially leading to therapeutic effects.

Biological Activities

Research has indicated multiple biological activities for this compound:

  • Anticancer Properties :
    • In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on cancer cell proliferation. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines .
    • A study highlighted that certain derivatives could induce apoptosis in A549 lung cancer cells through mechanisms involving PARP inhibition and caspase activation .
  • Enzyme Inhibition :
    • The compound has been investigated for its potential as a PARP (Poly(ADP-ribose) polymerase) inhibitor. Inhibiting PARP is a promising strategy in cancer therapy due to its role in DNA repair mechanisms.
    • Table 1 summarizes the IC50 values of selected compounds related to PARP inhibition:
    CompoundIC50 (nM)Target
    11b19.24 ± 1.63PARP-1
    Rucaparib23.88 ± 2.90PARP-1
  • Neuropharmacological Effects :
    • Preliminary studies suggest that related compounds may exhibit neuroprotective effects and influence neurotransmitter systems, though detailed investigations are still required.

Case Studies and Research Findings

Several studies have examined the biological activity of this compound and its derivatives:

  • Study on Anticancer Activity : A recent study evaluated the anti-proliferative effects of various tetrahydrobenzoazepine derivatives against A549 lung cancer cells. The results indicated that specific modifications enhanced their potency as PARP inhibitors while maintaining low toxicity .
  • Mechanistic Insights : Molecular docking studies have elucidated the binding modes of these compounds to their targets, revealing how structural features influence their biological activity .

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
2,3,4,5-Tetrahydro-1H-benzo[b]azepineParent compound without brominationModerate activity
9-Bromo-1-isopropyl-2,3,4,5-tetrahydro-1H-benzo[b]azepineIsopropyl group additionEnhanced potency
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-oneKetone functional groupPotentially higher reactivity

Q & A

Q. What are the common synthetic routes for 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions or cyclization strategies. For example, bromination of the parent benzazepine framework using brominating agents (e.g., NBS or Br₂) under controlled conditions is a key step. Cyclization reactions, such as intramolecular Friedel-Crafts alkylation or azepine ring formation via reductive amination, are also employed. Reaction temperature, solvent polarity (e.g., DCM or THF), and catalyst selection (e.g., Lewis acids like AlCl₃) critically impact yield and purity. Lower temperatures (<0°C) may reduce side reactions, while polar aprotic solvents enhance electrophilic bromination efficiency .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation.

  • ¹H/¹³C NMR : Key signals include the benzylic protons (δ 3.1–3.5 ppm) and aromatic protons (δ 6.8–7.4 ppm). The bromine atom induces deshielding in adjacent carbons (e.g., C-9 at δ 125–130 ppm in ¹³C NMR) .
  • HRMS : Expected molecular ion peaks for C₁₀H₁₁BrN (M⁺) should match theoretical values within 3 ppm error .

Q. What safety precautions are recommended for handling brominated benzazepines like this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood to prevent inhalation of dust or vapors.
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation or moisture absorption .

Advanced Research Questions

Q. How can reaction optimization address low yields in the bromination step of benzazepine derivatives?

Low yields often arise from incomplete bromine activation or competing side reactions (e.g., di-bromination). Strategies include:

  • Catalyst Screening : Transition metal catalysts (e.g., FeCl₃) improve regioselectivity .
  • Solvent Optimization : Non-polar solvents (e.g., CCl₄) reduce electrophilic over-activation.
  • Stoichiometry Control : Limiting Br₂ to 1.1 equivalents minimizes di-substitution .
    Recent studies report yields improving from 45% to 72% using FeCl₃ in CCl₄ at 0°C .

Q. What analytical techniques resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or IR spectra may arise from conformational flexibility or impurities.

  • Variable Temperature (VT) NMR : Identifies dynamic rotational isomers affecting peak splitting .
  • 2D NMR (COSY, HSQC) : Confirms connectivity in complex splitting patterns, especially for azepine ring protons .
  • HPLC-PDA : Detects impurities >0.1% that might distort UV/IR profiles .

Q. How does the bromine substituent influence the pharmacological activity of benzazepine derivatives?

The bromine atom enhances lipophilicity and modulates receptor binding.

  • Molecular Docking : Bromine’s steric bulk and electron-withdrawing effects improve affinity for CNS targets (e.g., dopamine receptors) by filling hydrophobic pockets .
  • SAR Studies : Removing bromine reduces activity by 60% in serotonin receptor assays, highlighting its role in π-π stacking interactions .

Q. What strategies mitigate degradation during long-term storage of this compound?

  • Lyophilization : Freeze-drying under vacuum minimizes hydrolysis of the azepine ring.
  • Stabilizers : Adding antioxidants (e.g., BHT at 0.01% w/w) prevents radical-mediated bromine loss .
  • Dark Storage : Amber vials reduce photolytic debromination .

Methodological Challenges

Q. How to design a scalable synthesis route for gram-scale production without compromising purity?

  • Flow Chemistry : Continuous flow systems enhance heat/mass transfer, reducing side products.
  • In-line Purification : Chromatography-coupled reactors (e.g., SMB chromatography) automate impurity removal .
  • Process Analytical Technology (PAT) : Real-time FTIR monitoring ensures reaction completion .

Q. What computational tools predict the reactivity of this compound in novel reactions?

  • DFT Calculations : Gaussian or ORCA software models transition states for bromine substitution reactions.
  • Machine Learning : Platforms like Chemprop predict reaction outcomes using datasets of similar azepine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.